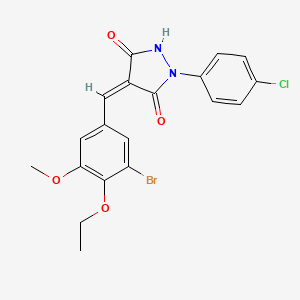![molecular formula C15H15N3O4S B6084434 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as Co-trimoxazole, is a combination of two antibiotics, sulfamethoxazole, and trimethoprim. It is a widely used antibiotic that is used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has been extensively studied for its mechanism of action, biochemistry, and physiological effects.
作用机制
Co-trimoxazole works by inhibiting two enzymes that are essential for bacterial growth, dihydropteroate synthase and dihydrofolate reductase. Sulfamethoxazole inhibits dihydropteroate synthase, which is involved in the synthesis of folic acid, a vitamin essential for bacterial growth. Trimethoprim inhibits dihydrofolate reductase, which is involved in the conversion of dihydrofolic acid to tetrahydrofolic acid, another essential vitamin for bacterial growth. By inhibiting these two enzymes, Co-trimoxazole prevents the synthesis of folic acid and tetrahydrofolic acid, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Co-trimoxazole has been shown to have a broad spectrum of activity against various bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria. Co-trimoxazole has also been shown to have a synergistic effect when used in combination with other antibiotics, such as aminoglycosides. Co-trimoxazole has a half-life of approximately 8-10 hours and is excreted primarily through the kidneys.
实验室实验的优点和局限性
Co-trimoxazole is a widely used antibiotic that is readily available and relatively inexpensive. It has been extensively studied for its effectiveness in treating bacterial infections, and its mechanism of action is well understood. However, Co-trimoxazole has limitations for lab experiments. It can be difficult to obtain pure Co-trimoxazole, and its solubility in water is limited. Co-trimoxazole can also be toxic to certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Co-trimoxazole. One area of research is the development of new formulations of Co-trimoxazole that are more soluble in water and less toxic to cell lines. Another area of research is the study of Co-trimoxazole in combination with other antibiotics to determine the optimal combination for the treatment of bacterial infections. Additionally, the use of Co-trimoxazole in the treatment of other infectious diseases, such as malaria, is an area of ongoing research. Finally, the use of Co-trimoxazole in the prevention of antibiotic resistance is an important area of future research.
合成方法
Co-trimoxazole is synthesized by combining sulfamethoxazole and trimethoprim. Sulfamethoxazole is synthesized by reacting p-aminobenzoic acid with methanesulfonyl chloride, followed by a reaction with 3,4-dimethylaniline. Trimethoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 4,6-dimethyl-2-(propylamino)pyrimidine.
科学研究应用
Co-trimoxazole has been extensively studied for its effectiveness in treating bacterial infections. It has been used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. Co-trimoxazole has also been studied for its effectiveness in treating opportunistic infections in patients with HIV/AIDS. It has been shown to be effective in preventing Pneumocystis jirovecii pneumonia and Toxoplasma gondii infections in these patients.
属性
IUPAC Name |
4-[[2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-9(2)16-15(18-13(8)20)23-7-12(19)17-11-5-3-10(4-6-11)14(21)22/h3-6H,7H2,1-2H3,(H,17,19)(H,21,22)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDCHXFKDRFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)
![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)
methanol](/img/structure/B6084391.png)
![2,3,4-pentanetrione 3-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B6084393.png)
![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)

![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
![2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6084445.png)

